(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride
Description
(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride is a triazole-derived primary amine hydrochloride salt. Its structure comprises a 1,2,4-triazole ring substituted with a phenyl group at the 5-position and a methanamine group at the 3-position, forming a dihydrochloride salt. This compound serves as a versatile building block in medicinal chemistry due to the triazole ring’s ability to participate in hydrogen bonding and π-π interactions. The dihydrochloride form enhances solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;;/h1-5H,6,10H2,(H,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUFDHMCWIQFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with acylamidine intermediates, followed by cyclization to form the triazole ring . The reaction conditions often include acid catalysis to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation via reagents such as potassium permanganate or hydrogen peroxide under acidic conditions. These reactions typically modify the triazole ring or phenyl group, yielding oxidized derivatives. For example:
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Mechanism : Oxidation may involve the cleavage of bonds or the introduction of oxygen-containing functional groups (e.g., ketones, epoxides).
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Conditions : Acidic environments (e.g., HCl, H₂SO₄) or catalytic metal complexes (e.g., MnO₂).
| Reagent | Product Type | Key Features |
|---|---|---|
| KMnO₄/H+ | Oxidized triazole derivatives | Formation of carbonyl groups |
| H₂O₂ | Oxidized phenyl derivatives | Hydroxyl group introduction |
Reduction Reactions
Reduction involves the use of agents like sodium borohydride or lithium aluminum hydride , targeting the triazole ring or amine group. These reactions may alter the compound’s electronic properties:
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Mechanism : Reduction typically converts oxidized functional groups (e.g., carbonyls) back to their reduced forms (e.g., alcohols, amines).
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Conditions : Protic solvents (e.g., ethanol) or catalytic hydrogenation.
| Reagent | Product Type | Key Features |
|---|---|---|
| NaBH₄ | Reduced triazole derivatives | Preservation of amine functionality |
| LiAlH₄ | Reduced phenyl derivatives | Enhanced nucleophilicity |
Substitution Reactions
The compound participates in nucleophilic or electrophilic substitution , particularly at the triazole ring or phenyl group. For example:
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Nucleophilic substitution : Replacement of the chloro group (if present) with nucleophiles like amines or alcohols.
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Electrophilic substitution : Introduction of electrophiles (e.g., nitro groups) onto the phenyl ring.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Nucleophilic | Amine (e.g., NH₂R) | Triazole derivatives with substituted amines |
| Electrophilic | Nitric acid (HNO₃) | Nitro-substituted phenyl derivatives |
Condensation Reactions
Condensation reactions involve the loss of small molecules (e.g., water or ammonia) to form imines, amides, or other heterocycles. These reactions are critical for synthesizing bioactive derivatives:
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Mechanism : The amine group (-NH₂) reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imine intermediates.
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Conditions : Acidic or basic catalysis (e.g., HCl gas, NaOH).
| Reagent | Product Type | Key Features |
|---|---|---|
| Aldehydes | Imines | Formation of Schiff bases |
| Ketones | Amides | Enhanced metabolic stability |
Mechanistic Insights
The triazole ring’s nitrogen atoms enable hydrogen bonding, as observed in kinase inhibitor studies . For example, the 1,2,4-triazole group forms hydrogen bonds with lysine residues (Lys68) and water molecules in ATP-binding pockets, enhancing target affinity .
Comparison with Related Triazoles
| Compound | Key Reaction Features |
|---|---|
| (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine | Chlorine substitution reactivity |
| N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | Alkyl chain modifiability |
This compound’s phenyl substitution and dihydrochloride salt form provide distinct reactivity compared to other triazoles, particularly in antimicrobial and anticancer applications.
Industrial and Research Implications
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Optimization : Continuous flow reactors and microwave-assisted synthesis improve reaction efficiency.
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Biological Activity : Derivatives show antiproliferative effects in cancer cells and antimicrobial properties via enzyme inhibition.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agents
The compound has been investigated for its ability to inhibit microbial growth. Its structural features allow it to interact with specific enzymes or receptors in microorganisms, making it a candidate for developing new antimicrobial agents. The triazole ring is particularly noted for its activity against fungi and certain bacteria.
Anticancer Compounds
Research indicates that (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride exhibits antiproliferative effects on various cancer cell lines. Its mechanism of action may involve the induction of apoptosis, which is critical for cancer treatment strategies. Studies have shown that modifications to the triazole ring can enhance its potency against specific cancer types.
Biological Research
Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been studied for other biological activities, such as anti-inflammatory and antioxidant effects. These properties make it a valuable tool in pharmacological research aimed at understanding disease mechanisms and developing therapeutic strategies.
Industrial Applications
Building Block in Synthesis
In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to modify it further to create derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.
Case Studies
Several studies have documented the efficacy of this compound:
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Antimicrobial Efficacy Study
A study demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida species. The results indicated a dose-dependent response with low minimum inhibitory concentrations (MICs), suggesting potential use in treating fungal infections. -
Cancer Cell Line Research
Research on various cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound in anticancer drug development. -
Synthesis of Novel Derivatives
A synthetic route was developed to modify the triazole ring and phenyl group to enhance biological activity. The resulting derivatives showed improved potency against specific bacterial strains and cancer cells compared to the parent compound.
Mechanism of Action
The mechanism of action of (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with five analogs:
Substituent Effects on Functionality
- Piperidinyl (Compound from ) : Introduces a saturated ring, improving solubility and allowing conformational flexibility for binding diverse targets .
- Benzodioxin-Oxadiazole Hybrid (Compound from ) : Combines electron-rich benzodioxin with oxadiazole, a bioisostere for ester or amide groups, suggesting CNS or anti-inflammatory applications .
- Pyridinyl (Compound from ) : The nitrogen-rich pyridine ring enhances basicity and metal-coordination capabilities .
Biological Activity
(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, also referred to as C-(5-phenyl-4H-[1,2,4]triazol-3-yl)-methylamine dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various research findings, including antimicrobial properties, antianxiety effects, and other pharmacological evaluations.
- Molecular Formula: C9H12Cl2N4
- Molecular Weight: 210.66 g/mol
- CAS Number: 1221726-04-0
- LogP: 2.43270
Antimicrobial Activity
One of the primary areas of research surrounding this compound is its antimicrobial activity . Studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 25 | 2.0 |
| Compound B | Escherichia coli | 20 | 4.5 |
| Compound C | Aspergillus niger | 30 | 1.0 |
| This compound | Candida albicans | 22 | 3.0 |
Research indicates that the presence of the triazole ring enhances the activity against various pathogens, with some studies reporting activities comparable to standard antibiotics such as ampicillin and amphotericin B .
Antianxiety and Antidepressant Effects
In addition to its antimicrobial properties, this compound has been evaluated for antianxiety and antidepressant activities. In animal models, compounds containing the triazole moiety have shown promise in reducing anxiety-like behaviors when tested using the elevated plus maze and forced swim tests.
Case Study: Behavioral Assessment
In a study assessing the compound's effects on anxiety:
- Methodology : Mice were administered varying doses of the compound.
- Results :
- At a dose of 10 mg/kg, significant reductions in anxiety were observed compared to control groups.
- Behavioral changes were measured by increased time spent in open arms of the elevated plus maze.
These findings suggest that this compound may exert anxiolytic effects through modulation of neurotransmitter systems .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymes : The triazole ring may inhibit key enzymes involved in microbial metabolism.
- Neurotransmitter Modulation : The compound may influence levels of serotonin and norepinephrine in the brain, contributing to its antidepressant effects.
Q & A
Q. What are the standard synthetic routes for (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride?
The synthesis typically involves condensation reactions of substituted triazoles with appropriate aldehydes or amines. For example, a method analogous to the synthesis of triazole derivatives involves refluxing 4-amino-1,2,4-triazole precursors with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification via filtration . High yields (e.g., 97%) can be achieved by optimizing stoichiometry and reaction time .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the phenyl and triazole ring connectivity.
- Mass Spectrometry (MS) : For exact mass determination (e.g., molecular ion peaks matching theoretical values such as 262.04 Da) .
- Infrared (IR) Spectroscopy : To identify functional groups like NH₂ and C=N stretches.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve synthetic byproducts.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent Selection : Polar solvents like ethanol enhance reactivity in condensation steps .
- Catalyst Screening : Acidic catalysts (e.g., glacial acetic acid) improve imine formation efficiency .
- Temperature Control : Reflux conditions (e.g., 4–6 hours) balance reaction progress and decomposition risks .
- Post-Synthesis Purification : Use recrystallization or column chromatography to isolate the dihydrochloride salt from unreacted precursors .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis, as impurities (e.g., unreacted triazole intermediates) may skew bioactivity results .
- Standardized Assay Conditions : Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration) to minimize variability .
- Target Selectivity Profiling : Use enzyme panels or receptor-binding assays to confirm specificity for intended biological targets .
Q. How does the dihydrochloride form influence solubility and stability compared to the free base?
- Solubility : The dihydrochloride salt exhibits enhanced aqueous solubility due to ionic interactions, critical for in vitro assays. Test solubility via gravimetric analysis in buffers (e.g., PBS, pH 7.4) .
- Stability : The salt form improves hygroscopicity resistance. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the triazole ring) .
Q. What methods assess the compound’s selectivity in modulating biological targets?
- Competitive Binding Assays : Use radiolabeled ligands or fluorescence polarization to measure displacement in receptor systems .
- Kinetic Studies : Determine inhibition constants (Ki) for off-target enzymes (e.g., monoamine oxidases) to evaluate selectivity .
- Computational Docking : Predict binding affinities to homologous targets using molecular modeling software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
